6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-17-8-10-20(11-9-17)26-22-16-19(3)25-24(27-22)29-14-12-28(13-15-29)23(30)21-7-5-4-6-18(21)2/h4-11,16H,12-15H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAPIDLVZXRZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine (C24H27N5O) is a complex organic molecule characterized by a pyrimidine ring and a piperazine moiety, which are commonly associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.
Molecular Structure and Properties
The molecular structure of the compound includes:
- Pyrimidine ring : A six-membered aromatic heterocycle containing two nitrogen atoms.
- Piperazine moiety : A key structural element in many pharmaceuticals that enhances biological activity.
The compound has a molecular weight of approximately 401.5 g/mol, which influences its pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects, including:
- Neuroactive Properties : Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to its ability to reduce inflammation.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Key areas of focus include:
- Receptor Interaction Studies : Investigating how the compound interacts with neurotransmitter receptors can elucidate its neuroactive properties.
- Enzyme Inhibition : The potential inhibition of enzymes involved in inflammatory pathways may explain its anti-inflammatory effects.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroactivity | Modulation of neurotransmitter systems | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Efficacy against Gram-positive bacteria |
Case Study: Neuroactive Properties
In a recent study, the compound was tested for its effects on serotonin receptors. Results indicated that it could enhance serotonin activity, suggesting potential use in treating mood disorders.
Case Study: Antimicrobial Efficacy
A separate study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 31.25 µg/mL, showing promise as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous pyrimidine and piperazine derivatives, emphasizing substituent variations and physicochemical properties:
Key Observations:
Structural Variations :
- Position 2 : Piperazine-linked groups (e.g., benzoyl in the target vs. pyrazolo-pyrazine in ) modulate steric bulk and electronic interactions.
- Position 4 : Aryl substituents (e.g., 4-methylphenyl in the target vs. 3-chloro-4-methoxyphenyl in ) influence target selectivity and solubility.
- Position 6 : Methyl groups are conserved in several analogs, likely to enhance metabolic stability .
Biological Implications :
- Piperazine-containing derivatives (e.g., ) often exhibit kinase or enzyme inhibition due to hydrogen bonding with active sites.
- Chlorine and methoxy groups (as in ) correlate with antiparasitic or anticancer activity in related compounds .
Fluorine or chlorine substituents (e.g., ) improve membrane permeability and resistance to oxidative metabolism.
Research Findings and Data
Pharmacological Data (Indirect):
- CYP51 inhibitors with pyridine/piperazine scaffolds (e.g., UDO and UDD) show IC₅₀ values <1 µM against T. cruzi , suggesting the target compound may share similar efficacy.
- Pyrazolo-pyrimidines (e.g., ) demonstrate nanomolar IC₅₀ against cancer cell lines, attributed to piperazine-mediated solubility and target engagement.
Preparation Methods
Construction of the 6-Methylpyrimidin-4-amine Backbone
The pyrimidine ring is synthesized via cyclocondensation of β-diketones with guanidine derivatives. For example, reacting acetylacetone with guanidine carbonate in ethanol under reflux yields 4-amino-6-methylpyrimidine. Alternative routes involve Biginelli-like reactions using urea, ethyl acetoacetate, and aldehydes, though these are less common for 4-aminopyrimidines.
Optimization Note : The use of microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields from 65% to 85%.
Coupling with N-(4-Methylphenyl)amine
Buchwald–Hartwig Amination
The 4-amino group of the pyrimidine is substituted with N-(4-methylphenyl)amine via palladium-catalyzed cross-coupling:
Optimized Parameters :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃
-
Solvent : Toluene/EtOH (3:1)
-
Temperature : 100°C, 24 hours
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A telescoped synthesis combines chlorination, piperazine substitution, and acylation in a single reactor, reducing purification steps:
-
Chlorination : POCl3, DMF, 80°C, 2 hours.
-
Piperazine Addition : Piperazine, TEA, 100°C, 6 hours.
-
Acylation : 2-Methylbenzoyl chloride, 0°C, 4 hours.
Overall Yield : 68%.
Analytical Characterization and Validation
Spectroscopic Data
Impurity Profiling
Common impurities include:
-
Bis-Acylated Piperazine : <1.5% (controlled via stoichiometry).
-
Dechlorination Byproducts : <0.5% (mitigated by inert atmosphere).
Industrial-Scale Production Considerations
Solvent Selection and Recycling
Q & A
Q. Table 1: Structural and Functional Comparison with Analogues
| Compound Name (Example) | Key Features | Biological Target | Unique Advantage |
|---|---|---|---|
| Trazodone | Simplified piperazine-pyrimidine | Serotonin receptor | Clinically approved |
| 4-Trifluoromethyl derivative | Enhanced lipophilicity | Kinases | Improved metabolic stability |
| Polymorphic form (Cieplik et al.) | Varied dihedral angles | None (structural study) | Insights into crystal packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
